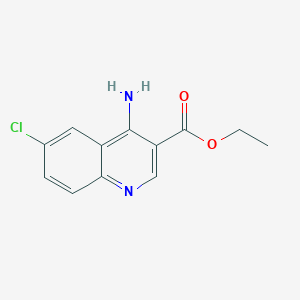

4-氨基-6-氯喹啉-3-羧酸乙酯

描述

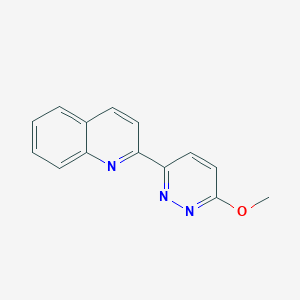

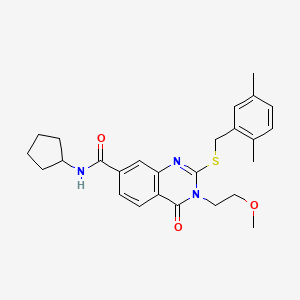

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is a derivative of quinoline-3-carboxylates . Quinoline heterocycles are found in many medicinally important natural products and exhibit a wide range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .

Synthesis Analysis

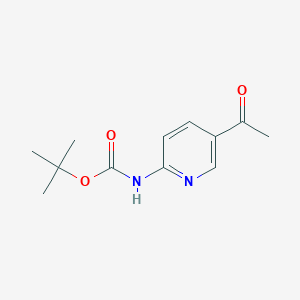

The synthesis of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate involves a two-step process. Initially, the ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis

The chemical structures of these compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis

The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is the most efficient one for the synthesis of quinolines . A number of methods involving metal salts, Lewis acids, and Brønsted acid catalysts have been commonly employed for the quinolines following Friedlander synthesis .科学研究应用

抗菌应用

4-氨基-6-氯喹啉-3-羧酸乙酯及其衍生物因其作为抗菌剂的潜力而被广泛研究。研究表明,这些化合物对一系列细菌菌株表现出中等的抗菌活性,包括革兰氏阳性菌和革兰氏阴性菌。例如,已在体外测试了乙基-2-氯喹啉-3-羧酸酯对枯草芽孢杆菌和霍乱弧菌的抗菌活性,显示出中等的有效性 (Krishnakumar 等人,2012 年)。类似地,超声促进合成 2-氯喹啉-4-嘧啶羧酸酯衍生物(一种相关化合物)也因其对多种细菌(包括金黄色葡萄球菌和大肠杆菌)的抗菌特性而被探索 (Balaji 等人,2013 年)。

合成与化学转化

4-氨基-6-氯喹啉-3-羧酸乙酯衍生物的化学合成和转化已成为有机化学领域备受关注的课题。研究人员已经开发了多种方法来合成这些化合物,通常采用弗里德兰德缩合和与不同试剂反应等技术。例如,通过涉及 2-氯甲基-6,7-亚甲二氧基喹啉-3-羧酸乙酯的一锅反应合成 2-(苯并呋喃-2-基)-6,7-亚甲二氧基喹啉-3-羧酸衍生物,突出了这些化合物有机合成中的多功能性 (Gao 等人,2011 年)。此外,关于 2,4-双(氯甲基)-6-碘喹啉-3-羧酸乙酯的意外合成和应用的研究表明了这些化合物作为有机合成中的构建模块的潜力 (Li 等人,2020 年)。

杂环化学

4-氨基-6-氯喹啉-3-羧酸乙酯在合成各种杂环化合物中也至关重要。这些杂环在药物化学和材料科学中具有潜在的应用。例如,由 4-氨基喹啉-3-羧酸乙酯合成新型苯并[h]-1,6-萘啶和吡唑并[4,3-c]喹啉证明了这些化合物在创建复杂杂环结构中的作用 (Ghotekar 等人,2010 年)。

作用机制

Target of Action

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties . The primary targets of this compound are likely to be bacterial cells, as quinoline derivatives have been found to possess antibacterial activity .

Mode of Action

It is known that quinoline derivatives interact with bacterial cells, leading to their death . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Given the antibacterial activity of quinoline derivatives, it is likely that this compound affects pathways essential for bacterial survival . The downstream effects of these interactions could include the disruption of bacterial cell functions and ultimately cell death.

Pharmacokinetics

The compound’s molecular weight (25068100 g/mol) and other physical properties such as boiling point (3997ºC at 760 mmHg) and density (1352g/cm3) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate’s action are likely to include the disruption of bacterial cell functions, leading to cell death . This is based on the known antibacterial activity of quinoline derivatives.

安全和危害

While specific safety and hazard information for Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name |

ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFMJRIZIWLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588694 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate | |

CAS RN |

955328-25-3 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

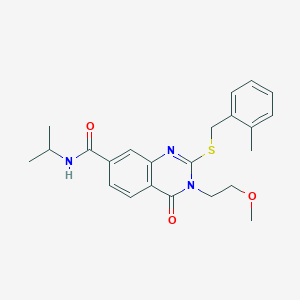

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3059132.png)